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Introduction

Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3
(FLT3) inhibitor.[1][2] It is particularly effective against acute myeloid leukemia (AML) harboring
FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][3] These mutations lead to the
constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives uncontrolled
proliferation and survival of leukemic cells.[2][3] Quizartinib binds to the inactive conformation
of the FLT3 receptor, preventing its autophosphorylation and the subsequent activation of
downstream signaling pathways, ultimately leading to apoptosis in FLT3-ITD positive cells.[1][4]

These application notes provide a comprehensive guide to the in vitro methods used to assess
the efficacy of quizartinib. The following protocols for key experiments will enable researchers
to evaluate its anti-leukemic activity and investigate its mechanism of action.

Data Presentation: In Vitro Inhibitory Activity of
Quizartinib

The following tables summarize the 50% inhibitory concentration (IC50) values of quizartinib in
various FLT3-ITD positive AML cell lines, demonstrating its potent anti-leukemic activity at
nanomolar concentrations.

Table 1: Cell Viability Inhibition by Quizartinib in FLT3-ITD Positive AML Cell Lines
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FLT3 Mutation

AML Cell Line IC50 (nM) Reference
Status
MV4-11 FLT3-ITD 0.40 [5]
MOLM-13 FLT3-ITD 0.89 [5]
MOLM-14 FLT3-ITD 0.73 [5]
MOLM-13 FLT3-ITD 0.62 £ 0.03 [3]
MOLM-14 FLT3-ITD 0.38 £ 0.06 [3]
MV4-11 FLT3-ITD 0.31£0.05 [3]

Table 2: Inhibition of FLT3 Phosphorylation by Quizartinib

Cell Line FLT3 Mutation IC50 (nM) Assay Type

MV4-11 ITD 0.50 FLT3 Phosphorylation

AC886 (active )
ITD 0.18 FLT3 Phosphorylation

metabolite) in MV4-11

Data compiled from various sources.[6]

Key Signaling Pathways and Experimental
Workflows
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Experimental Protocols
Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of
quizartinib on AML cell lines.

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell
viability.

e Materials:
o AML cell lines (e.g., MV4-11, MOLM-13)
o Complete culture medium (e.g., RPMI-1640 with 10% FBS)
o Quizartinib stock solution (in DMSO)
o 96-well sterile culture plates
o MTT solution (5 mg/mL in PBS)[3]
o Solubilization solution (e.g., DMSO)|[3]
o Microplate reader
» Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 10* cells per well in
100 pL of culture medium.[7]

o Drug Treatment: Prepare serial dilutions of quizartinib in complete culture medium. Add
100 pL of the diluted quizartinib solutions to the respective wells. Include vehicle control
(DMSO) and untreated control wells.[3]

o Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with
5% CO2.[3]
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o MTT Addition: Add 20 pL of MTT solution (5 mg/mL) to each well and incubate for an
additional 2-4 hours at 37°C.[3]

o Formazan Solubilization: Centrifuge the plate to pellet the cells and formazan crystals.
Carefully remove the supernatant and add 150 pL of solubilization solution (e.g., DMSO)
to each well to dissolve the formazan crystals.[3][8]

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

o Data Analysis: Calculate the percentage of cell viability for each quizartinib concentration
relative to the vehicle control. Plot the percentage of viability against the log of the
quizartinib concentration to determine the IC50 value.[3]

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

o Materials:

o AML cell lines

[¢]

Complete culture medium

[e]

Quizartinib stock solution

o

Opaque-walled 96-well sterile culture plates[3]

[¢]

CellTiter-Glo® Reagent

Luminometer

[e]

¢ Protocol:

o Cell Seeding: Follow the same procedure as for the MTT assay, seeding cells in an
opaque-walled 96-well plate.[9]

o Drug Treatment: Add serial dilutions of quizartinib to the wells.[9]
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[e]

Incubation: Incubate for the desired period (e.g., 72 hours).[9]

o Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well.

o Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to
induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent
signal.

o Data Acquisition: Measure the luminescence using a luminometer.[6]

Apoptosis Assay by Flow Cytometry (Annexin
VIPropidium lodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
e Materials:

o Quizartinib-treated and control cells

o Phosphate-Buffered Saline (PBS), cold

o Annexin V Binding Buffer (1X)

o FITC-conjugated Annexin V

o Propidium lodide (PI) staining solution

o Flow cytometry tubes

o Flow cytometer
e Protocol:

o Cell Treatment: Seed cells and treat with desired concentrations of quizartinib or vehicle
control for 24-48 hours.[10][11]
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[e]

Cell Harvesting: Harvest cells, including any floating cells, and transfer to flow cytometry
tubes.[10]

o Washing: Centrifuge at 300 x g for 5 minutes at 4°C and wash the cells twice with cold
PBS.[10]

o Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a
concentration of 1 x 10° cells/mL.[10]

o Staining: Add 5 pL of FITC-conjugated Annexin V to 100 pL of the cell suspension. Gently
mix and incubate for 15 minutes at room temperature in the dark.[10][11]

o Add 400 pL of 1X Annexin V Binding Buffer to each tube. Add 5 pL of PI staining solution
immediately before analysis.[10]

[e]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[10]

Cell Cycle Analysis by Flow Cytometry (Propidium
lodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle
(G1, S, G2/M).

o Materials:
o Quizartinib-treated and control cells

Ice-cold PBS

o

Ice-cold 70% ethanol

o

[¢]

PI1 Staining Solution (containing RNase A)

[e]

Flow cytometer
e Protocol:

o Cell Treatment: Treat cells with quizartinib for a specified time (e.g., 24 hours).
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o Cell Harvesting and Washing: Harvest and wash cells with ice-cold PBS.

o Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4
mL of ice-cold 70% ethanol dropwise. Incubate for at least 2 hours at 4°C.[11]

o Washing: Centrifuge the fixed cells and wash the pellet once with PBS.[11]

o Staining: Resuspend the cell pellet in 500 pL of Pl Staining Solution containing RNase A.
Incubate for 30 minutes at room temperature in the dark.[11]

[¢]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[12]

Western Blotting for FLT3 Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of FLT3 and its
downstream signaling proteins.

o Materials:
o Quizartinib-treated and control cells
o |ce-cold PBS
o Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]
o BCA protein assay kit
o Laemmli sample buffer
o SDS-PAGE gels
o PVDF or nitrocellulose membrane[4]
o Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[4]

o Primary antibodies (e.g., p-FLT3 (Tyr591), total FLT3, p-STAT5, STAT5, p-ERK, ERK, p-
AKT, AKT)[13]

o HRP-conjugated secondary antibody[4]
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o Enhanced chemiluminescence (ECL) substrate[13]
o Imaging system
e Protocol:

o Cell Treatment: Treat FLT3-ITD positive cells with various concentrations of quizartinib for
a specified time (e.g., 2-4 hours).[13]

o Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.[4]

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay.[4]

o Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 ug) with
Laemmli sample buffer, heat, and separate by SDS-PAGE.[4]

o Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

[4]
o Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

o Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C,
followed by washing and incubation with an HRP-conjugated secondary antibody for 1
hour at room temperature.[4][13]

o Detection: Detect the protein bands using an ECL substrate and an imaging system.[13]

o Analysis: Quantify the band intensities using densitometry software. Normalize the
phosphorylated protein signal to the total protein signal.[4]

In Vitro Kinase Assay

In vitro kinase assays directly measure the inhibitory activity of quizartinib on FLT3 kinase.
a) ADP-Glo™ Kinase Assay

This luminescent assay quantifies ADP produced during the kinase reaction.
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o Materials:

[e]

[¢]

[e]

o

[¢]

o

Recombinant human FLT3 kinase

Kinase substrate (e.g., AXLtide)

ATP

Quizartinib

ADP-Glo™ Kinase Assay Kit

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

e Protocol:

Compound Preparation: Prepare serial dilutions of quizartinib in DMSO and further dilute
in kinase reaction buffer.[6]

Kinase Reaction Setup: In a 384-well plate, add the diluted quizartinib solution. Add a
solution containing the FLT3 kinase and substrate. Initiate the reaction by adding ATP
solution.[6]

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60
minutes).[6]

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and
deplete the remaining ATP. Incubate for 40 minutes.[6]

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP
and generate a luminescent signal. Incubate for 30-60 minutes.[6]

Data Acquisition: Measure the luminescence using a plate reader.[6]

Data Analysis: Plot the luminescence signal against the logarithm of the quizartinib
concentration to determine the IC50 value.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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